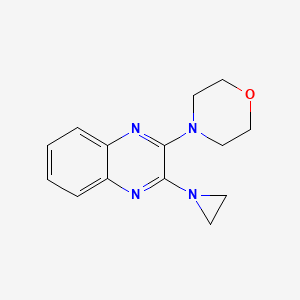
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is a complex organic compound that features both aziridine and morpholine functional groups attached to a quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoxaline derivative, the aziridine and morpholine groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine group is known for its reactivity, which can lead to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
N-[bis(aziridin-1-yl)phosphoryl]-4-morpholin-4-ylpyrimidin-2-amine: Another compound featuring aziridine and morpholine groups, but with a pyrimidine core instead of quinoxaline.
2-(Aziridin-1-yl)-3-(morpholin-4-yl)pyridine: Similar structure but with a pyridine core.
Uniqueness
2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is unique due to its quinoxaline core, which imparts different chemical properties and reactivity compared to pyrimidine or pyridine analogs. This uniqueness can lead to distinct applications and mechanisms of action.
Propiedades
Número CAS |
93569-40-5 |
|---|---|
Fórmula molecular |
C14H16N4O |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
4-[3-(aziridin-1-yl)quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C14H16N4O/c1-2-4-12-11(3-1)15-13(17-5-6-17)14(16-12)18-7-9-19-10-8-18/h1-4H,5-10H2 |
Clave InChI |
YLNHCXZEUFHMDA-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


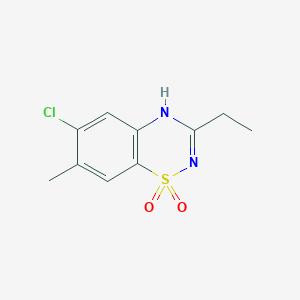
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
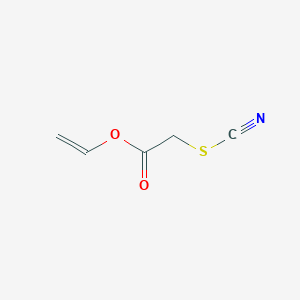
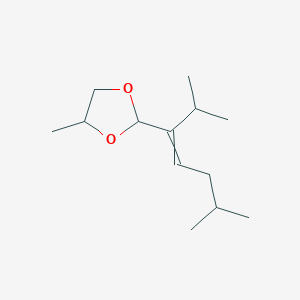
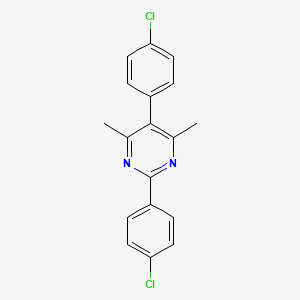
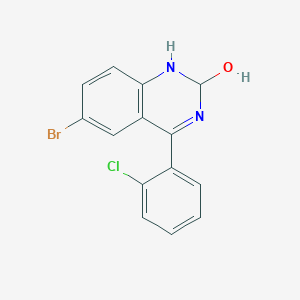
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)
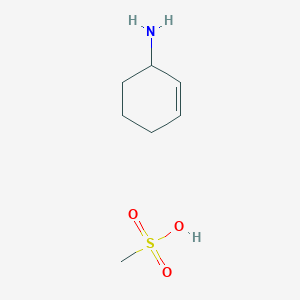
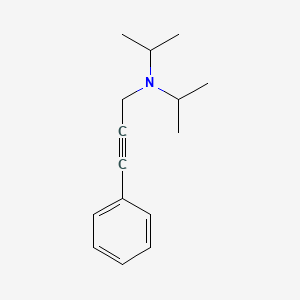
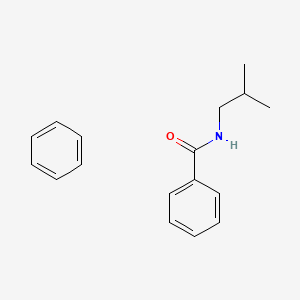
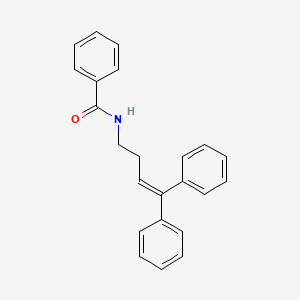
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
